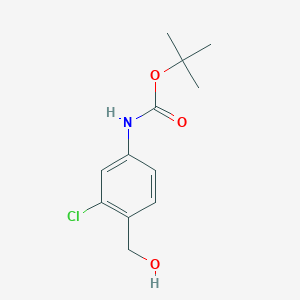
TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE is an organic compound that features a benzyl alcohol group substituted with a chlorine atom and a tert-butoxycarbonyl (boc) protected amino group. This compound is of interest in organic synthesis due to its functional groups, which allow for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is to start with 4-amino-benzylalcohol, protect the amino group using a boc protecting group, and then introduce the chlorine atom via electrophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to an aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Produces 2-Chloro-4-(boc-amino)-benzaldehyde or 2-Chloro-4-(boc-amino)-benzoic acid.
Reduction: Produces 4-(boc-amino)-benzylalcohol.
Substitution: Produces various substituted benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE involves its functional groups. The boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The chlorine atom can undergo nucleophilic substitution, allowing the compound to be modified into different derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(boc-amino)-benzylalcohol: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chloro-4-amino-benzylalcohol: Lacks the boc protecting group, making it more reactive but less stable.
2-Chloro-4-(boc-amino)-benzoic acid: An oxidized form of the compound.
Uniqueness
TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE is unique due to the presence of both the boc-protected amino group and the chlorine atom, which provide a balance of stability and reactivity. This makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C12H16ClNO3 |
|---|---|
Molekulargewicht |
257.71 g/mol |
IUPAC-Name |
tert-butyl N-[3-chloro-4-(hydroxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-9-5-4-8(7-15)10(13)6-9/h4-6,15H,7H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
AWTAHDOUKDPIEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CO)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














